6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Beschreibung
This compound is a structurally complex tricyclic sulfonamide derivative featuring a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one core scaffold. The molecule is further modified by a piperazine ring substituted with a 2-fluorobenzoyl group and a sulfonyl linker. Its synthesis likely involves multi-step organic reactions, including sulfonylation and benzoylation, as inferred from analogous synthetic pathways for related tricyclic sulfonamides .
Eigenschaften
IUPAC Name |
6-[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c23-19-4-2-1-3-18(19)22(28)24-9-11-25(12-10-24)31(29,30)17-13-15-5-6-20(27)26-8-7-16(14-17)21(15)26/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBQVVQVWDUQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS No. 946361-11-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The structure features a piperazine ring, a sulfonyl group, and an azatricyclo framework, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O4S |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 946361-11-1 |
| SMILES | O=C(c1ccccc1F)N1CCN(S(=O)(=O)c2cc3c4c(c2)CCN4C(=O)CC3)CC1 |
Antimicrobial Activity
Recent studies have reported that compounds similar to 6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that this compound could possess similar effects due to its structural components .
Tyrosinase Inhibition
Tyrosinase is a crucial enzyme in melanin biosynthesis and is often targeted in skin-whitening formulations. Preliminary research indicates that modifications on piperazine frameworks can enhance tyrosinase inhibition activity. The compound's structural features may allow it to act as a competitive inhibitor of tyrosinase, potentially leading to applications in dermatology .
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as NIH-3T3 have shown that certain derivatives of piperazine can exhibit low cytotoxic effects while maintaining high biological activity against target enzymes . This suggests that 6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one might also be evaluated for safety in therapeutic applications.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme active sites or receptor binding sites due to its unique structural motifs. Docking studies suggest that the sulfonamide group may enhance binding affinity to target proteins, which is critical for its inhibitory activity against enzymes like tyrosinase .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Tyrosinase Inhibitors : A study found that derivatives of piperazine showed IC50 values in the low micromolar range when tested against Agaricus bisporus tyrosinase, indicating strong inhibitory potential .
- Antimicrobial Efficacy : Compounds with similar piperazine structures demonstrated effective antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents .
- Cytotoxicity Profiles : Research indicated that certain piperazine derivatives exhibited minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
Structural Similarities and Key Differences
The compound’s closest structural analog is 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one (hereafter referred to as Compound A ) . Both share the tricyclic core and piperazine-sulfonyl moiety but differ in the benzoyl substituents:
- Fluorine vs.
- Polarity and Solubility : The fluorine atom may reduce overall polarity compared to methoxy groups, impacting solubility and membrane permeability.
Physicochemical Properties
Pharmacological and Bioactivity Insights
- Receptor Binding: Piperazine-sulfonyl derivatives are known to interact with serotonin (5-HT) and dopamine receptors. The fluorine substituent may enhance selectivity for 5-HT₁A receptors, as seen in fluorinated arylpiperazines .
- Toxicity Profile : Methoxy groups in Compound A could lead to demethylation metabolites, introducing hepatotoxicity risks absent in the fluorinated analog .
Broader Comparison with Piperazine-Sulfonyl Derivatives
Triazole-Containing Analogs
Compounds such as 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound B) highlight the diversity of piperazine-sulfonyl pharmacophores:
- Triazole vs.
- Chlorine Substituents : The 2,4-dichlorophenyl group in Compound B enhances lipophilicity and microbial target affinity compared to the fluorobenzoyl group .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
